

# Unveiling 2-Mercaptoacetamide: A Journey from Discovery to Modern Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Mercaptoacetamide**

Cat. No.: **B1265388**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

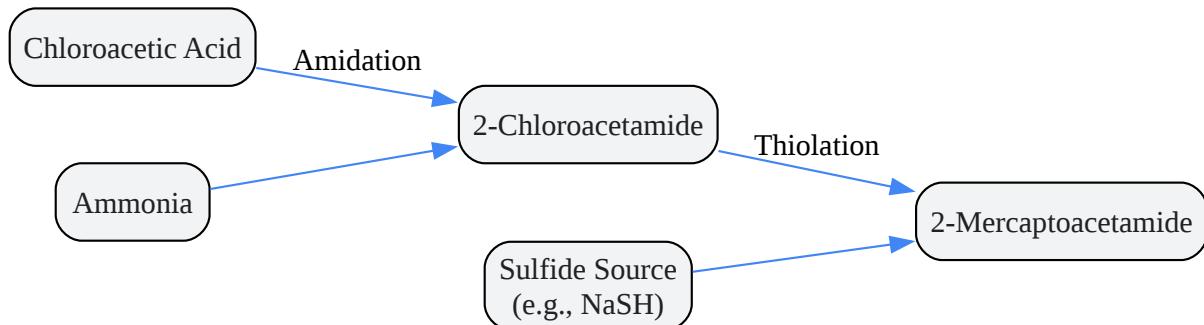
## Introduction

**2-Mercaptoacetamide** (also known as thioglycolamide) is a versatile organosulfur compound with a rich history of applications spanning from industrial processes to cutting-edge drug discovery. Its unique properties, stemming from the presence of a reactive thiol group and an amide moiety, have rendered it a valuable tool in various scientific disciplines. This technical guide delves into the discovery and history of **2-mercaptopacetamide**, providing a comprehensive overview of its synthesis, historical applications, and the evolution of its role in science and technology.

## Chemical and Physical Properties

**2-Mercaptoacetamide** is a thiol derivative of acetamide with the chemical formula  $C_2H_5NOS$ .

[1] The presence of the sulfhydryl group is central to its chemical reactivity and utility.


| Property          | Value                                      |
|-------------------|--------------------------------------------|
| Molecular Formula | C <sub>2</sub> H <sub>5</sub> NOS          |
| Molecular Weight  | 91.13 g/mol                                |
| CAS Number        | 758-08-7                                   |
| Melting Point     | 157.5-158.5 °C                             |
| Boiling Point     | 279.3 °C at 760 mmHg                       |
| Density           | 1.192 g/cm <sup>3</sup>                    |
| pKa               | 8.34 ± 0.10 (Predicted)                    |
| Appearance        | Not specified in readily available sources |
| Solubility        | Not specified in readily available sources |

## The Dawn of 2-Mercaptoacetamide: Early Synthesis

While a definitive first synthesis remains elusive in readily available literature, a key early and frequently cited method for the preparation of **2-mercaptopacetamide** derivatives was detailed by H. Sokol and J. J. Ritter in 1948. Their work, published in the *Journal of the American Chemical Society*, focused on the reaction of thioglycolamide with halomethyl ketones. Although the primary focus was on the synthesis of substituted thiazoles, the preparation of the starting material, thioglycolamide (**2-mercaptopacetamide**), was a crucial prerequisite.

## Historical Synthesis Methodology: Reaction of Chloroacetamide with a Sulfide Source

A common historical route to **2-mercaptopacetamide** involves the nucleophilic substitution of a halogen in a haloacetamide with a sulfur nucleophile. The synthesis can be conceptually broken down into the following steps:



[Click to download full resolution via product page](#)

Caption: General workflow for a historical synthesis of **2-mercaptopacetamide**.

#### Experimental Protocol (Conceptual)

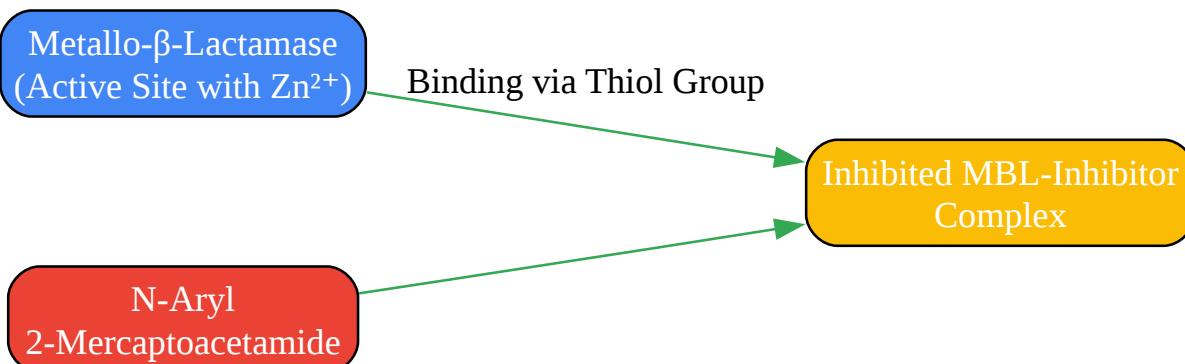
- Step 1: Synthesis of 2-Chloroacetamide. Chloroacetic acid is reacted with ammonia to form 2-chloroacetamide. This is a standard amidation reaction.
- Step 2: Thiolation of 2-Chloroacetamide. 2-Chloroacetamide is then treated with a sulfide source, such as sodium hydrosulfide (NaSH), to replace the chlorine atom with a thiol group, yielding **2-mercaptopacetamide**.

It is important to note that the specific reaction conditions, such as solvent, temperature, and reaction time, would have been optimized by early researchers to maximize yield and purity.

## Early Applications: A Versatile Chemical Tool

In its early history, the applications of **2-mercaptopacetamide** were primarily centered around its chelating and reducing properties.

- Chelating Agent: The thiol group of **2-mercaptopacetamide** exhibits a strong affinity for metal ions. This property made it a useful chelating agent in various industrial and analytical applications for sequestering or detecting metal ions.<sup>[2]</sup>
- Precursor in Chemical Synthesis: Its reactivity made it a valuable precursor in the synthesis of other organic molecules.<sup>[2]</sup>


- **Antimicrobial Properties:** Early studies also recognized its utility as an antimicrobial agent, leading to its incorporation in some antifungal and antibacterial formulations.[2]

## The Modern Era: A Resurgence in Drug Discovery

While its classical applications remain relevant, the 21st century has witnessed a significant resurgence of interest in **2-mercaptoproacetamide** within the field of drug development. This renewed focus is largely attributed to its role as a zinc-binding group in enzyme inhibitors.

### Inhibition of Metallo- $\beta$ -Lactamases

A significant area of contemporary research involves the use of N-aryl mercaptoacetamides as inhibitors of metallo- $\beta$ -lactamases (MBLs). These bacterial enzymes are a major contributor to antibiotic resistance as they can hydrolyze a broad spectrum of  $\beta$ -lactam antibiotics. The thiol group of the mercaptoacetamide moiety can effectively coordinate with the zinc ions in the active site of MBLs, thereby inhibiting their activity.



[Click to download full resolution via product page](#)

Caption: Signaling pathway diagram of MBL inhibition by **2-mercaptoproacetamide** derivatives.

This inhibitory action has the potential to restore the efficacy of existing  $\beta$ -lactam antibiotics against resistant bacterial strains.

## Conclusion

From its early, though not definitively documented, synthesis to its modern-day applications in the fight against antibiotic resistance, **2-mercaptoproacetamide** has proven to be a molecule of

enduring importance. Its journey through the annals of chemistry highlights the continuous evolution of scientific inquiry, where a compound once valued for its fundamental chemical properties is now being repurposed to address some of the most pressing challenges in medicine. The historical foundation laid by early chemists has provided the essential groundwork for contemporary researchers to unlock the full therapeutic potential of this remarkable molecule.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. A method for the quantitative determination of thiol groups in tissue ... - Kenneth Albert Schneider - Google ブックス [books.google.co.jp]
- To cite this document: BenchChem. [Unveiling 2-Mercaptoacetamide: A Journey from Discovery to Modern Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265388#discovery-and-history-of-2-mercaptopacetamide>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)